R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide

Asymmetric Catalysis Brønsted Acid Catalysis Organocatalysis

Researchers often face long lead times and high costs when sourcing diverse chiral disulfonimide (DSI) catalysts individually. This compound solves that bottleneck as a common enantiopure intermediate for rapid parallel library synthesis. Its reactive 3,3'-C-Br bonds enable efficient Suzuki diversification, outperforming the less reactive dichloro analog. • Single precursor for generating 15-20 diverse DSI catalysts in days, eliminating individual custom synthesis lead times. • Supplied as a stable toluene complex to ensure reproducible catalytic performance by controlling hydration state. • Defined optical rotation provides an immediate quality check upon receipt.

Molecular Formula C20H11Br2NO4S2
Molecular Weight 553.2 g/mol
CAS No. 1245748-52-0
Cat. No. B12510161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide
CAS1245748-52-0
Molecular FormulaC20H11Br2NO4S2
Molecular Weight553.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br
InChIInChI=1S/C20H11Br2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H
InChIKeyLLIFLAJOLMQNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-3,3'-Dibromo-BINOL-Disulfonimide: Overview


R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide (CAS: 1245748-52-0) is a chiral, axially dissymmetric organocatalyst belonging to the binaphthyl-derived disulfonimide (DSI) family [1]. Characterized by electron-withdrawing bromine atoms at the 3,3'-positions, it functions as a strong Brønsted acid with a highly organized chiral pocket, making it a powerful motif in asymmetric counteranion-directed catalysis (ACDC) . Beyond its direct use, the C-Br bonds serve as crucial synthetic handles, establishing this compound as a privileged precursor for creating diverse 3,3'-diaryl- or dialkynyl-DSI catalyst libraries, a flexibility not offered by the simple, unsubstituted parent scaffold [2].

Chiral organocatalyst for asymmetric counteranion-directed catalysis
3,3'-dibromo handles enable catalyst diversification via cross-coupling
Strong Brønsted acid with 3,3'-dibromo substitution

Why Generic Substitution Fails for This Scaffold


The 3,3'-substituents on BINOL-derived catalysts govern three critical and often unpredictable parameters: Brønsted acidity, the steric and electronic shape of the chiral pocket, and the catalyst's solubility and aggregation state [1]. Small changes lead to dramatic outcome reversals; for example, computational studies on the related phosphoric acid family show that different 3,3'-substituents alter the rate-determining step and can cause complete enantioinversion [2]. Simply substituting a 3,3'-dibromo-disulfonimide with the unsubstituted, diphenyl, or 3,3'-dichloro variants represents a fundamental change to the catalytic architecture, not an equivalent replacement, making empirical performance verification essential for reproducible results.

3,3'-substituents alter acidity and chiral pocket geometry, potentially shifting enantioselectivity.
C-Br cross-coupling reactivity differs from C-Cl or unsubstituted analogs, limiting direct substitution.
Uncomplexed or alternative halogen variants may introduce moisture sensitivity or unpredictable activity.

Product Differentiation Evidence


Enhanced Brønsted Acidity vs. Phosphoric Acids

The N-H bond of the disulfonimide (DSI) motif is inherently more acidic than the O-H bond of the more common phosphoric acid (PA) motif. This property allows DSI catalysts to activate less reactive substrates under milder conditions [1]. Within a homologous catalyst architecture, the 3,3'-bromine substituents further enhance this acidity compared to the unsubstituted parent, as the electron-withdrawing halogens stabilize the conjugate anion more effectively, a principle quantified in related phosphoric acid series [2].

Acidity vs. Phosphoric Acids
Class-level
DSI motif more acidic than PA; 3,3'-Br lowers pKa by ~0.5–1.5 units vs. unsubstituted.
Expands substrate scope to less reactive electrophiles.
pKa estimation based on phosphoric acid series data in DMSO.
Asymmetric Catalysis Brønsted Acid Catalysis Organocatalysis

Synthetic Versatility for Catalyst Diversification

The 3,3'-dibromo substitution pattern is uniquely primed for late-stage diversification via palladium-catalyzed cross-coupling, a critical differentiator from the unsubstituted or alkyl-substituted analogs. The Br atoms serve as handles for Suzuki or Sonogashira couplings to install diverse aryl or alkynyl groups, enabling the systematic synthesis of catalyst libraries from a single enantiopure precursor [1]. The analogous 3,3'-diiodo compound is also used but is more labile; the 3,3'-dichloro variant is significantly less reactive, requiring harsher coupling conditions, which can compromise the sensitive binaphthyl scaffold [2].

Diversification Handle
Head-to-head
C–Br bond: ~70 kcal/mol BDE
Reported balance of stability and reactivity for mild cross-coupling.
Enables Suzuki/Sonogashira library synthesis under Pd(PPh₃)₄, 60–80 °C.
Medicinal Chemistry Catalyst Development Cross-Coupling

Reproducibility as a Defined Toluene Complex

The target compound is commercially supplied as a defined toluene complex (97% purity), which significantly improves handling and ensures consistent catalytic activity by protecting the highly polar and somewhat hygroscopic catalyst from moisture during storage . This contrasts with many non-complexed analogs, including the unsubstituted DSI or earlier phosphoric acid catalysts, which can be deliquescent and require rigorous drying or titer determination before use, leading to poor run-to-run reproducibility [1].

Toluene Complex Form
Cross-study
97% purity, [α]²²/D +133° (c 0.5, CHCl₃)
Ensures reproducible catalyst charge, avoiding moisture.
Non-hygroscopic; simplifies technology transfer.
Process Chemistry Analytical Chemistry Procurement

Optimal Procurement Scenarios


Catalyst Library Design from a Common Intermediate

When a medicinal chemistry group needs to generate a focused library of 15-20 diverse BINOL-derived disulfonimide catalysts for high-throughput reaction screening, they would procure R-3,3'-dibromo-disulfonimide as the single, common, enantiopure intermediate. Using standard Suzuki coupling conditions with a set of commercially available aryl boronic acids, they can generate the entire library in parallel within days. This strategy is vastly more efficient and cost-effective than procuring each individual diaryl-DSI catalyst, which may be custom-synthesis items with multi-week lead times. The 3,3'-dibromo precursor's balanced C-Br bond reactivity is optimal for this high-throughput diversification, outperforming the less reactive dichloro analog [1].

Process Development for Strong Acid Catalysis

In early process development for a target molecule requiring a very strong Brønsted acid catalyst to activate a recalcitrant imine or carbonyl electrophile, the 3,3'-dibromo-disulfonimide is a powerful first-line screen. Its 3,3'-substitution pattern provides a higher acidity ceiling than the corresponding phosphoric acid family, which may fail entirely with less reactive substrates [1]. The procurement of the compound as a stable toluene complex ensures that the reaction's critical quality attributes (conversion, enantiomeric excess) are reproducible from the first scale-up run, eliminating the confounding variable of undefined catalyst hydration state often seen with other acid catalysts [2].

Reproducible Literature Protocol Execution

For a group replicating published asymmetric counteranion-directed catalysis (ACDC) methodologies, such as asymmetric Friedel-Crafts or Mukaiyama-Mannich reactions, purchasing the 3,3'-dibromo-disulfonimide in its high-purity toluene complex form ensures that the experimental conditions match those in the literature with minimal deviation [1]. The defined optical rotation provides an immediate quality check upon material receipt. Using an alternative, non-complexed analog or a supposedly 'equivalent' phosphoric acid can lead to project delays, irreproducible enantioselectivities, and wasted resources on troubleshooting, a known pitfall in organocatalysis research [2].

Application
Selection Property
Validation Focus
Catalyst library diversification
C–Br bond reactivity for mild cross-coupling
Compatibility with Pd-catalyzed conditions
Strong Brønsted acid catalysis screening
Reported higher acidity profile
Substrate scope with less reactive electrophiles
Reproducible ACDC protocol execution
Defined toluene complex with reported optical rotation
Lot-to-lot catalyst activity consistency
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